1-(1-benzofuran-2-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-9-5-13(6-10-19)20-17-7-8-18-20/h1-4,7-8,11,13H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBYYIXXCKVIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-benzofuran-2-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a hybrid molecule featuring a benzofuran moiety and a triazole ring. Its unique structural components suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzofuran derivative followed by the introduction of the triazole ring through cycloaddition reactions. Common methods include:
- Cyclization Reactions : Utilizing azides and alkynes to form triazoles.
- Functional Group Modifications : Employing various reagents for oxidation and reduction to achieve desired functional groups.
Anticancer Properties
Research indicates that derivatives of compounds containing both benzofuran and triazole moieties exhibit significant anticancer activity. For instance, studies have shown that certain triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.054 | Tubulin inhibition |
| Compound B | MCF-7 | 0.048 | Apoptosis induction |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to disrupt fungal cell membrane integrity. Studies suggest that compounds with similar structures can exhibit broad-spectrum antimicrobial activity against various pathogens .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways that lead to cell death or growth inhibition.
Case Studies
Recent case studies highlight the effectiveness of this compound in preclinical models:
- Study on Lung Cancer Cells : In vitro studies demonstrated that the compound significantly reduced viability in A549 cells with an IC50 value comparable to established chemotherapeutics.
- Antimicrobial Efficacy : A study involving various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting potential for development as a new antimicrobial agent.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through the cyclization of 4-benzotriazol-2-yl-piperidine in the presence of phosphorus oxychloride (POCl3), yielding a white powder with a high purity level. The synthesis typically achieves yields around 90% . Characterization techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction have confirmed the structural integrity of the compound.
Anticancer Properties
Research indicates that compounds containing benzofuran and piperidine structures exhibit notable anticancer properties. For instance, derivatives of benzofuran have shown efficacy in inhibiting cell proliferation across various cancer cell lines, inducing apoptosis and necrosis pathways for cell death. In vivo studies using mouse models with MDA-MB-231 xenografts demonstrated good tolerability and anticancer efficacy.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest significant activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics. The mechanism of action appears to involve the modulation of specific enzymes and biological pathways, making it a candidate for developing new antimicrobial agents.
Anticancer Efficacy
A study focusing on the anticancer potential of this compound revealed that it could effectively induce apoptosis in certain cancer cells. The lead candidate demonstrated promising results in preclinical trials, highlighting its potential for further development as an anticancer therapeutic agent .
Antimicrobial Studies
In vitro tests demonstrated that 1-(1-benzofuran-2-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine exhibited effective antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged between 5–20 µg/mL, indicating its potential utility in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Benzofuran vs. Thiophene Sulfonyl Substituents
- The benzofuran-2-carbonyl group in the target compound provides a planar aromatic system, favoring interactions with hydrophobic enzyme pockets. In contrast, the thiophene sulfonyl group in the analogous compound (CAS: 2034320-43-7) introduces sulfur atoms, which may enhance solubility and modulate electronic properties .
Triazole Positioning and Bioactivity
Piperidine Modifications
Q & A
Q. What are the recommended synthetic routes for 1-(1-benzofuran-2-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and what are the critical optimization steps?
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling and piperidine functionalization. For example:
- Step 1 : Coupling of a boronic acid derivative (e.g., 3-carboxybenzylphenyl boronic acid) with a piperidine-triazole precursor via Pd-catalyzed cross-coupling (dioxane/H₂O, K₂CO₃, 80°C, 2 hours) .
- Step 2 : Purification via column chromatography (ethyl acetate/hexane = 1:3) to isolate the product with >95% purity.
Key optimization : Adjusting catalyst loading (e.g., PdCl₂(dppf) at 0.05 equiv) and reaction time to minimize byproducts.
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (benzofuran) and aliphatic signals (piperidine). For example, the benzofuran carbonyl group appears at ~170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₅N₃O₂ requires [M+H]⁺ = 300.1234).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradient) .
Q. What are the solubility and stability considerations for this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Pre-dissolve in DMSO for biological assays .
- Stability : Store at −20°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the triazole ring. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. The benzofuran moiety may engage in π-π stacking, while the triazole group participates in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general toxicity .
- Mechanistic Studies : Use siRNA knockdown or competitive binding assays to confirm whether activity is mediated by the triazole or benzofuran moiety .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Substituent Variation : Replace the triazole with other heterocycles (e.g., oxadiazole) or modify the benzofuran’s substituents (e.g., halogenation) to assess impact on potency .
- Pharmacophore Mapping : Identify critical functional groups (e.g., the carbonyl group for hydrogen bonding) using 3D-QSAR models .
Q. What experimental designs are effective for translating in vitro findings to in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
